3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole
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Overview
Description
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. This particular compound is characterized by its multiple butoxy groups, which enhance its solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dibutoxycarbazole.
Coupling Reaction: The 3,6-dibutoxycarbazole is then subjected to a coupling reaction with a suitable carbazole derivative under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials for organic electronics, such as OLEDs and photovoltaic cells
Mechanism of Action
The mechanism of action of 3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole involves its interaction with molecular targets and pathways. In organic electronics, it functions as a hole-transporting material, facilitating the movement of positive charges within devices. The butoxy groups enhance its solubility and processability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Known for its high thermal stability and use in OLEDs.
3,6-Dimethylcarbazole: Used in the synthesis of polymers and other advanced materials.
3,6-Dibromocarbazole: Utilized in cross-coupling reactions to form more complex structures.
Uniqueness
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole is unique due to its multiple butoxy groups, which enhance its solubility and processability compared to other carbazole derivatives. This makes it particularly valuable in the development of advanced materials for organic electronics.
Properties
Molecular Formula |
C52H55N3O4 |
---|---|
Molecular Weight |
786.0 g/mol |
IUPAC Name |
3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole |
InChI |
InChI=1S/C52H55N3O4/c1-5-9-25-56-37-15-21-49-43(31-37)44-32-38(57-26-10-6-2)16-22-50(44)54(49)35-13-19-47-41(29-35)42-30-36(14-20-48(42)53-47)55-51-23-17-39(58-27-11-7-3)33-45(51)46-34-40(18-24-52(46)55)59-28-12-8-4/h13-24,29-34,53H,5-12,25-28H2,1-4H3 |
InChI Key |
AKHPLNHSCBRKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OCCCC)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)N7C8=C(C=C(C=C8)OCCCC)C9=C7C=CC(=C9)OCCCC |
Origin of Product |
United States |
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